2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride
Overview
Description
2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO3. It is a derivative of phenylglycine and is known for its applications in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to an acetic acid moiety. It is commonly used in biochemical research and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Another method involves the use of 2-hydroxyphenylacetic acid as a starting material. This compound is reacted with ammonia or an amine under appropriate conditions to introduce the amino group. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity and yield. Industrial production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.
Scientific Research Applications
2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a substrate for enzyme studies.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride can be compared with other similar compounds, such as:
2-Hydroxyphenylacetic acid: This compound lacks the amino group and has different chemical and biological properties.
2-Amino-2-(3-hydroxyphenyl)acetic acid hydrochloride: This isomer has the hydroxyl group in a different position, leading to variations in reactivity and applications.
4-Hydroxy-D-phenylglycine: This compound has a hydroxyl group in the para position and is used in different contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-amino-2-(2-hydroxyphenyl)acetic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c9-7(8(11)12)5-3-1-2-4-6(5)10;/h1-4,7,10H,9H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQIOEDLFVEAKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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